B1577130 Dermadistinctin-L

Dermadistinctin-L

カタログ番号: B1577130
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dermadistinctin-L (DDL) is an antimicrobial peptide (AMP) derived from the skin secretions of the monkey frog (Phyllomedusa distincta). It belongs to the family of cationic, amphipathic short peptides that play a critical role in innate immune defenses across diverse organisms. AMPs like DDL are characterized by their broad-spectrum activity against bacteria, fungi, and viruses, as well as their low propensity for inducing microbial resistance .

The gene encoding DDL was synthesized using codon optimization for Escherichia coli expression systems, enabling recombinant production via the pET-32a(+) vector. This approach yielded a fusion protein with a molecular weight of ~24 kDa, achieving a high expression level (30% of total bacterial protein) and >80% purity after nickel affinity chromatography . Subsequent enzymatic cleavage with enterokinase released the mature DDL peptide, which demonstrated potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens .

特性

生物活性

Antibacterial, Antiparasitic

配列

ALWKTLLKNVGKAAGKAALNAVTDMVNQ

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

To contextualize DDL’s properties, it is essential to compare it with structurally or functionally analogous AMPs, such as magainins, temporins, and dermaseptins. Below is a detailed analysis of key parameters:

Table 1: Comparative Analysis of Dermadistinctin-L and Selected Antimicrobial Peptides

Parameter Dermadistinctin-L (DDL) Magainin-2 Temporin A Dermaseptin S9
Source Phyllomedusa distincta Xenopus laevis Rana temporaria Phyllomedusa sauvagei
Length (Amino Acids) ~24 (fusion) / ~20 (mature)* 23 13 28
Expression System pET-32a(+) in E. coli Synthetic or recombinant Synthetic Synthetic or recombinant
Activity Spectrum Gram+ and Gram- bacteria Gram-, fungi, protozoa Gram+ bacteria Gram+, Gram-, fungi
MIC (µg/mL) 4–16 (model bacteria) 2–10 (E. coli) 5–25 (S. aureus) 1–8 (Pseudomonas)
Key Structural Feature Cationic, amphipathic α-helical, amphipathic β-sheet, hydrophobic α-helical, cationic
Production Yield 30% of total protein Variable (synthesis-dependent) Low (synthetic challenges) Moderate (recombinant systems)

Key Findings and Differentiation

Production Efficiency : DDL’s recombinant expression in E. coli offers a significant advantage over chemically synthesized AMPs (e.g., temporins), which often require costly solid-phase synthesis. The pET-32a(+) system achieved 30% expression yield, surpassing typical yields for recombinant magainins or dermaseptins .

Structural Flexibility : Unlike temporins, which rely on β-sheet structures for membrane disruption, DDL’s amphipathic α-helical conformation enables broader interactions with microbial membranes, contributing to its dual Gram+/Gram- activity .

Activity Spectrum : While dermaseptins exhibit antifungal properties, DDL’s primary efficacy lies in bacterial inhibition. Its MIC range (4–16 µg/mL) is comparable to magainin-2 but less potent than dermaseptin S9 against specific pathogens .

Thermodynamic Stability : Evidence suggests that DDL’s fusion protein (pET-32a(+)) enhances solubility during purification, a challenge often encountered with hydrophobic peptides like temporin A .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。